
Promazine hydrochloride
Overview
Description
Promazine hydrochloride is a phenothiazine derivative primarily used as an antipsychotic and sedative agent. It is known for its ability to manage schizophrenia and other psychotic disorders by blocking dopamine receptors in the brain. This compound is also used as a tranquilizer in veterinary medicine .
Mechanism of Action
Target of Action
Promazine hydrochloride primarily targets dopamine receptors and serotonin type 2 receptors in the brain . Dopamine is involved in transmitting signals between brain cells, and these receptors normally act to modify behavior .
Mode of Action
This compound acts as an antagonist at these receptors. It blocks a variety of receptors in the brain, particularly dopamine receptors . When there is an excess amount of dopamine in the brain, it causes over-stimulation of dopamine receptors. This over-stimulation may result in psychotic illness. This compound blocks these receptors and stops them from becoming over-stimulated, thereby helping to control psychotic illness .
Biochemical Pathways
The biochemical pathways affected by this compound are primarily those involving dopamine and serotonin neurotransmission . By blocking the dopamine and serotonin receptors, this compound can alter the normal functioning of these pathways, leading to a reduction in symptoms of psychosis .
Pharmacokinetics
The pharmacokinetics of this compound involve its absorption, distribution, metabolism, and excretion (ADME). It is absorbed from the gastrointestinal tract . The metabolism of this compound is likely to occur in the liver, as with other phenothiazines . .
Result of Action
The molecular and cellular effects of this compound’s action result in a reduction of symptoms in conditions like psychomotor agitation and psychosis . By blocking the over-stimulated dopamine and serotonin receptors, this compound helps control psychotic symptoms .
Biochemical Analysis
Biochemical Properties
Promazine hydrochloride acts by blocking a variety of receptors in the brain, particularly dopamine receptors . Dopamine is a crucial neurotransmitter involved in transmitting signals between brain cells . The interaction between this compound and dopamine receptors plays a significant role in its biochemical reactions .
Cellular Effects
This compound’s primary cellular effect is the reduction of over-stimulation of dopamine receptors . This action helps control conditions like psychotic illness . It has weak extrapyramidal and autonomic side effects, which leads to its use in the elderly, for restless or psychotic patients .
Molecular Mechanism
The molecular mechanism of this compound is complex, involving antagonism of receptors for several neurotransmitters . The drug’s antipsychotic effect is most likely due to antagonism of dopamine and serotonin 5-HT2 receptors .
Dosage Effects in Animal Models
In veterinary medicine, this compound is used as a pre-anesthesia injection in horses . It does not provide analgesia and is not a very strong sedative, hence it is used combined with opioids or α2 adrenoreceptor agonists, such as clonidine, or both . Side effects at high doses may include low blood pressure and fast heart rate .
Metabolic Pathways
This compound is subject to considerable first-pass metabolism, resulting in significant plasma concentration variations between patients . N14-demethylation is the most thermodynamically and kinetically favorable metabolic pathway of this compound, followed by S5-oxidation .
Transport and Distribution
It is known that the drug is extensively metabolized in the liver , suggesting that it may be transported and distributed via the circulatory system.
Subcellular Localization
Given its mechanism of action involving the blocking of dopamine receptors in the brain , it can be inferred that the drug may localize to regions of the cell where these receptors are present
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of promazine hydrochloride involves several steps:
Reaction of Diethylamine and Epoxypropane: This reaction produces 1-diethylamino-2-propanol.
Reaction with Chloride Sulfoxide and Toluene: The 1-diethylamino-2-propanol is then reacted with chloride sulfoxide and toluene to obtain 1-diethylamino-2-chloropropane.
Reaction with Phenothiazine: The 1-diethylamino-2-chloropropane is reacted with phenothiazine to produce crude promazine.
Purification and Salification: The crude promazine is purified and then salified with hydrochloric acid to obtain this compound.
Industrial Production Methods: In industrial settings, the production of high-purity this compound involves:
Dissolution in Acetone: Promazine base is dissolved in acetone.
Decolorization: Medicinal activated carbon is added for decolorization.
Crystallization: The solution is filtered and crystallized by introducing dry hydrochloric acid gas.
Final Processing: The crystallized product is rinsed with acetone, centrifugally filtered, and dried in a vacuum.
Chemical Reactions Analysis
Types of Reactions: Promazine hydrochloride undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form promazine S-oxide.
Reduction: It can be reduced under specific conditions, although detailed reduction pathways are less commonly documented.
Substitution: this compound can undergo substitution reactions, particularly involving its phenothiazine ring structure.
Common Reagents and Conditions:
Oxidation: Sodium N-bromo-benzenesulfonamide (bromamine-B) in acidic medium is commonly used for oxidation.
Substitution: Various halogenating agents and nucleophiles can be used for substitution reactions.
Major Products:
Scientific Research Applications
Promazine hydrochloride has diverse applications in scientific research:
Chemistry: It is used to study the assembly behavior and physicochemical parameters of drug-surfactant mixtures.
Biology: this compound is used in studies related to its interaction with biological membranes and proteins.
Industry: this compound is used in veterinary medicine as a tranquilizer and pre-anesthesia agent.
Comparison with Similar Compounds
- Chlorpromazine
- Propiomazine
- Promethazine
Properties
IUPAC Name |
N,N-dimethyl-3-phenothiazin-10-ylpropan-1-amine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20N2S.ClH/c1-18(2)12-7-13-19-14-8-3-5-10-16(14)20-17-11-6-4-9-15(17)19;/h3-6,8-11H,7,12-13H2,1-2H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JIVSXRLRGOICGA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)CCCN1C2=CC=CC=C2SC3=CC=CC=C31.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H21ClN2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID4046949 | |
| Record name | Promazine hydrochloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID4046949 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
320.9 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
>48.1 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID855749 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
CAS No. |
53-60-1 | |
| Record name | Promazine hydrochloride | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=53-60-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Promazine hydrochloride [USP] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000053601 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | PROMAZINE HYDROCHLORIDE | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=757300 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | PROMAZINE HYDROCHLORIDE | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=17468 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 10H-Phenothiazine-10-propanamine, N,N-dimethyl-, hydrochloride (1:1) | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Promazine hydrochloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID4046949 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Promazine hydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.000.164 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | PROMAZINE HYDROCHLORIDE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/U16EOR79U4 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


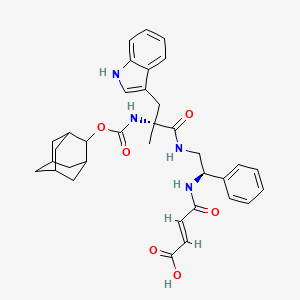
![[2,6-di(propan-2-yl)phenyl] N-[2,6-di(propan-2-yl)phenoxy]sulfonylcarbamate](/img/structure/B1679101.png)
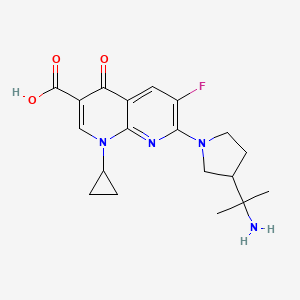
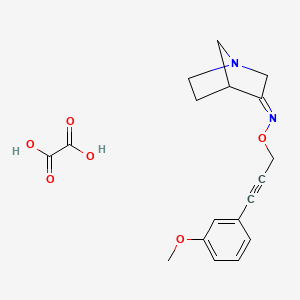
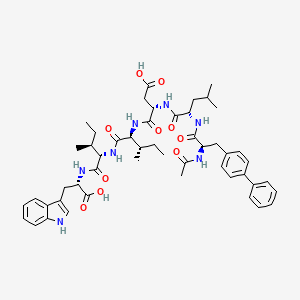
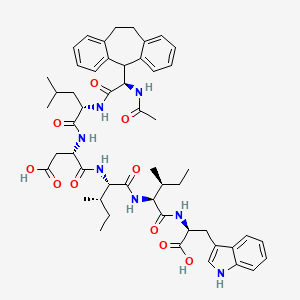
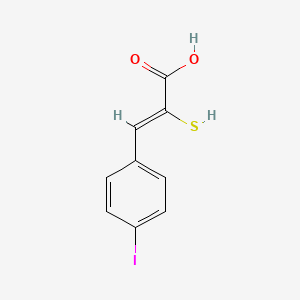
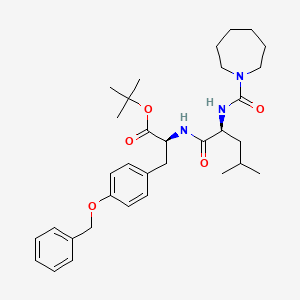

![tert-butyl N-[(2S)-1-[[(2R)-2-(8-hydroxyoctylamino)-2-methyl-3-phenylpropanoyl]amino]-1-oxo-3-phenylpropan-2-yl]carbamate](/img/structure/B1679114.png)
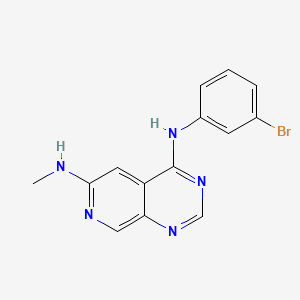
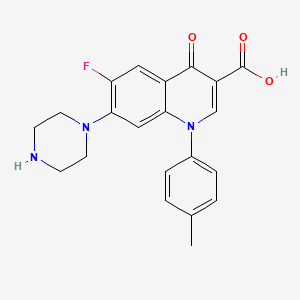
![6-(2,6-dichlorophenyl)-2-[4-[2-(diethylamino)ethoxy]anilino]-8-methylpyrido[2,3-d]pyrimidin-7-one;dihydrochloride](/img/structure/B1679122.png)
![(S)-2-(4'-Bromo-[1,1'-biphenyl]-4-ylsulfonamido)-3-methylbutanoic acid](/img/structure/B1679123.png)
